

The Elucidation of Penicillin T: A Technical Guide to its Chemical Structure

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Compound of Interest

Compound Name: *Penicillin T*

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This technical guide provides a comprehensive overview of the chemical structure elucidation of **Penicillin T**, also known as p-aminobenzylpenicillin. While historical context of its initial synthesis is provided, this document focuses on modern analytical techniques essential for the comprehensive structural verification and characterization of this aminopenicillin.

Introduction to Penicillin T

Penicillin T, chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the aminopenicillin subgroup of the broader penicillin family of antibiotics.^{[1][2][3]} Its core structure is the characteristic penam nucleus, a fused β -lactam and thiazolidine ring system, with a side chain derived from p-aminophenylacetic acid.^[4] The presence of the amino group on the phenyl ring classifies it as an aminopenicillin, a class of semi-synthetic penicillins developed to have a broader spectrum of activity than naturally occurring penicillins. While not as commercially prominent as ampicillin or amoxicillin, the study of **Penicillin T** provides valuable insights into the structure-activity relationships of this important class of antibiotics.

Physicochemical Properties of Penicillin T

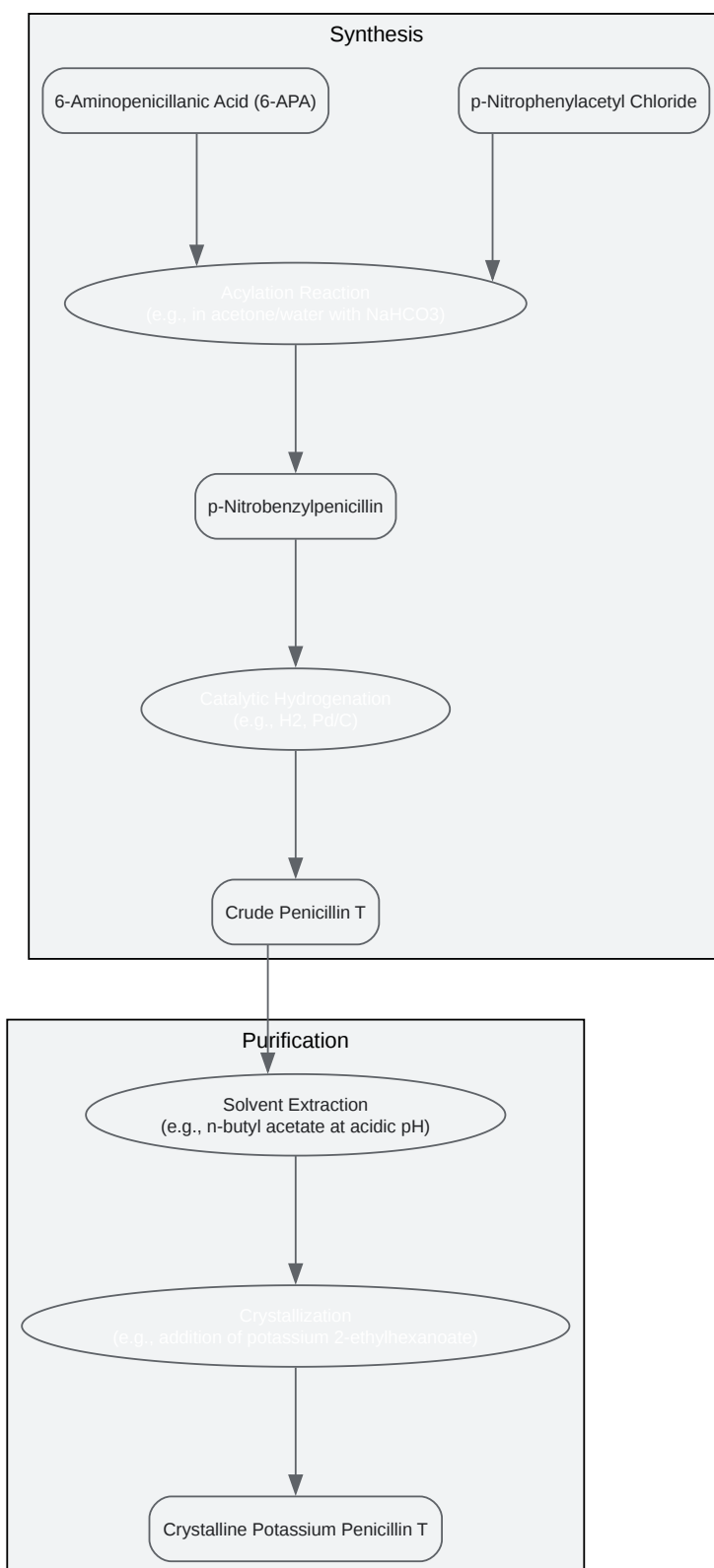
A summary of the key physicochemical properties of **Penicillin T** is presented in Table 1. This data is fundamental for its identification and characterization.

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₉ N ₃ O ₄ S	PubChem
Molecular Weight	349.4 g/mol	PubChem
IUPAC Name	(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid	PubChem

Historical Synthesis and Characterization

The initial preparation and isolation of crystalline p-aminobenzylpenicillin were described by Tosoni, Glass, and Goldsmith in 1958.[5] While the detailed experimental protocols from this publication are not widely available in digital archives, the synthesis would have likely followed the general principles of semi-synthetic penicillin production established at the time. This typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of p-aminophenylacetic acid.

A plausible workflow for this historical synthesis and purification is outlined in the diagram below.



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Caption: A plausible workflow for the historical synthesis and purification of **Penicillin T**.

The characterization in that era would have relied on classical methods such as melting point determination, elemental analysis, and bioassays to establish its purity and antimicrobial activity.

Modern Structural Elucidation Methodologies

Today, the definitive structural elucidation of **Penicillin T** would employ a suite of modern spectroscopic and chromatographic techniques. The following sections detail the experimental protocols for these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of penicillins and for separating them from related impurities and degradation products.

Experimental Protocol:

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 μ m particle size) is typically used.
- **Mobile Phase:** A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol or acetonitrile. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection:** UV detection at a wavelength where the penicillin nucleus and the aromatic side chain absorb, commonly around 220-240 nm.
- **Sample Preparation:** A solution of **Penicillin T** is prepared in the mobile phase or a compatible solvent at a known concentration.

- Analysis: The retention time of the main peak is compared to a reference standard of **Penicillin T**. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through tandem MS (MS/MS), valuable structural details from fragmentation patterns.

Experimental Protocol:

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).
- Ionization Mode: ESI can be run in either positive or negative ion mode. For penicillins, positive ion mode is common, detecting the protonated molecule $[M+H]^+$.
- Analysis:
 - Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to detect the parent ion of **Penicillin T** (expected $[M+H]^+$ at m/z 350.1).
 - Tandem MS (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the penicillin structure. Expected fragmentation patterns for aminopenicillins include cleavage of the β -lactam ring and loss of the side chain.
- Data Interpretation: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern helps to verify the connectivity of the molecule, including the structure of the side chain.

Table 2: Expected Mass Spectrometry Data for **Penicillin T**

Ion	m/z (calculated)	Description
[M+H] ⁺	350.1174	Protonated parent molecule
Fragment 1	160.0432	Thiazolidine ring fragment
Fragment 2	134.0817	p-aminophenylacetyl side chain fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
- Experiments:
 - ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
 - ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
 - 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range coupling), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

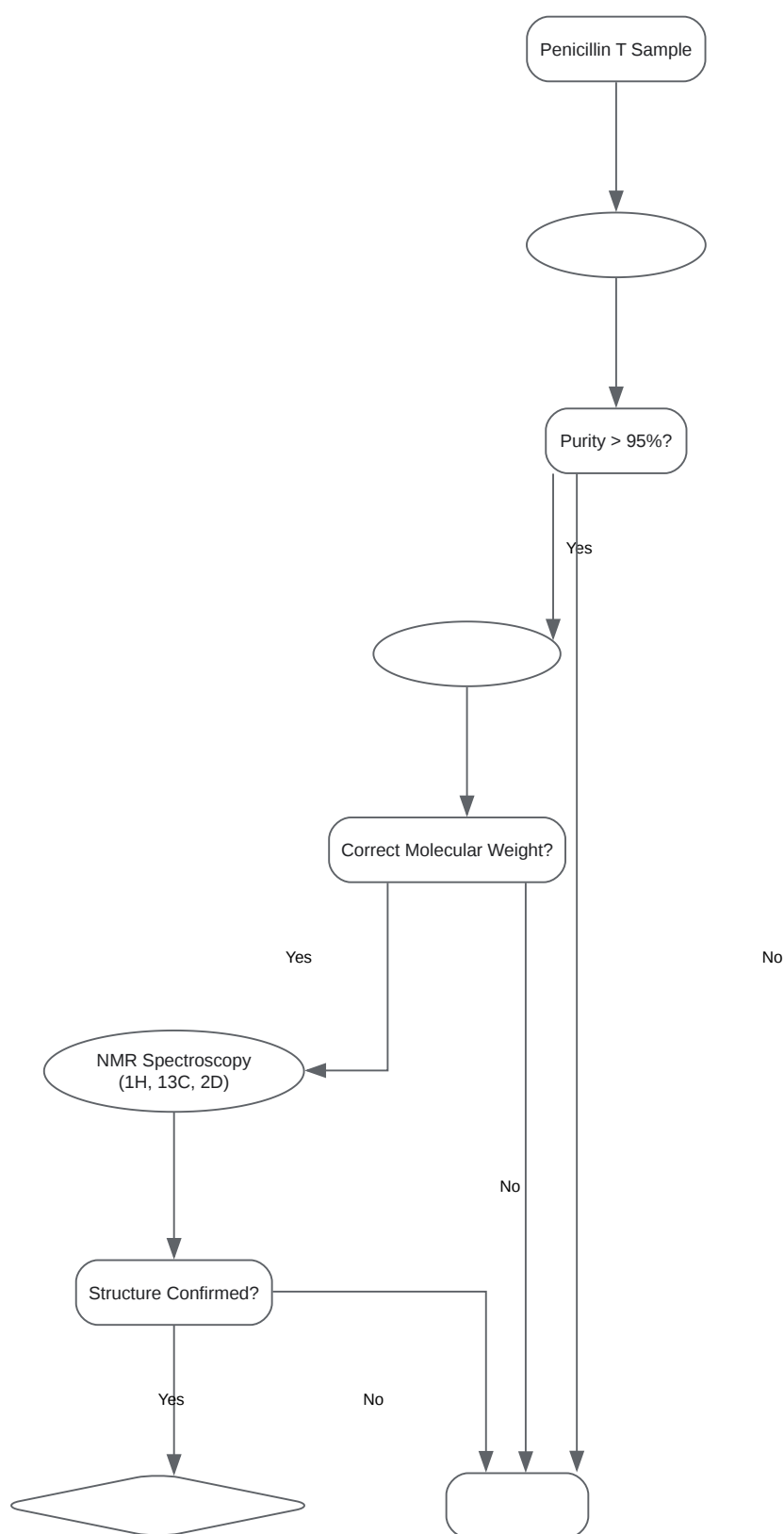
Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in **Penicillin T**

Proton(s)	Predicted Chemical Shift (ppm)	Multiplicity
H-5	~5.5	Doublet
H-6	~5.4	Doublet of doublets
H-2	~4.2	Singlet
C(CH ₃) ₂	1.5 - 1.7	Two singlets
CH ₂ (side chain)	~3.6	Singlet
Aromatic protons	6.7 - 7.2	Two doublets

Note: Predicted values are based on data for similar aminopenicillins and may vary depending on the solvent and pH.

Integrated Workflow for Structural Elucidation

A modern approach to the structural elucidation of **Penicillin T** would follow an integrated workflow, utilizing these techniques in a complementary fashion.



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Caption: An integrated workflow for the modern structural elucidation of **Penicillin T**.

Conclusion

The elucidation of the chemical structure of **Penicillin T** is a process that builds upon historical methods of synthesis and characterization with the power and precision of modern analytical techniques. While foundational knowledge of this molecule was established decades ago, a comprehensive understanding for regulatory and research purposes today relies on the integrated application of HPLC, mass spectrometry, and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the robust and unambiguous structural confirmation of **Penicillin T**, ensuring its identity, purity, and quality for any research or development application.

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